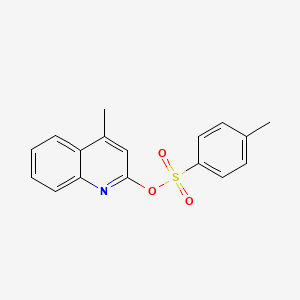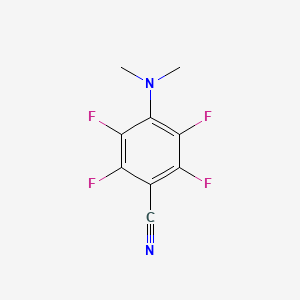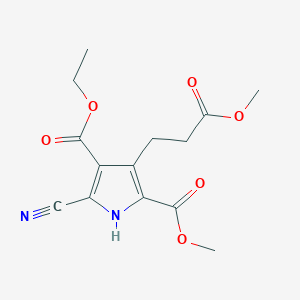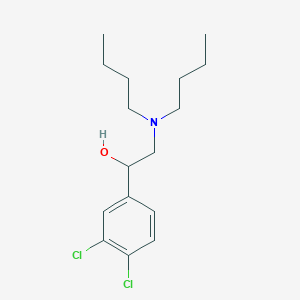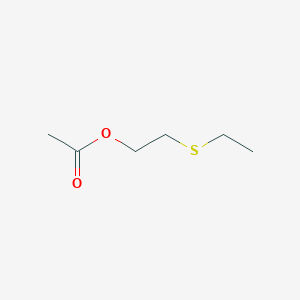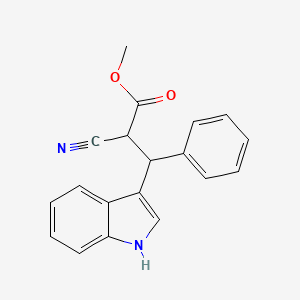
Methyl 2-cyano-3-(1h-indol-3-yl)-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-cyano-3-(1h-indol-3-yl)-3-phenylpropanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, a cyano group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(1h-indol-3-yl)-3-phenylpropanoate typically involves multi-step reactions. One common method includes the Knoevenagel condensation reaction, where an indole aldehyde reacts with ethyl 2-cyanoacetate in the presence of a base . This reaction forms the desired product with satisfactory yield. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process.
化学反应分析
Types of Reactions
Methyl 2-cyano-3-(1h-indol-3-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, amines, and other functionalized compounds. These products have significant applications in pharmaceuticals and organic synthesis.
科学研究应用
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-cyano-3-(1h-indol-3-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .
相似化合物的比较
Similar Compounds
(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide: A hybrid compound derived from indomethacin and paracetamol, known for its anti-inflammatory potential.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
Methyl 2-cyano-3-(1h-indol-3-yl)-3-phenylpropanoate stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its versatility makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5128-19-8 |
|---|---|
分子式 |
C19H16N2O2 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
methyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C19H16N2O2/c1-23-19(22)15(11-20)18(13-7-3-2-4-8-13)16-12-21-17-10-6-5-9-14(16)17/h2-10,12,15,18,21H,1H3 |
InChI 键 |
XQRHCFHPUXBZCV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C#N)C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)
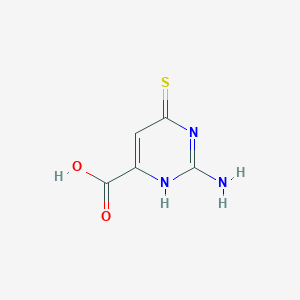


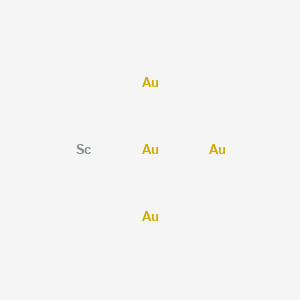
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)
